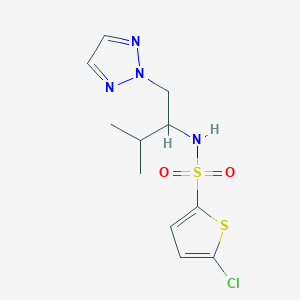

5-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN4O2S2/c1-8(2)9(7-16-13-5-6-14-16)15-20(17,18)11-4-3-10(12)19-11/h3-6,8-9,15H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSTYRZYKWGQMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide typically involves multiple steps. One common approach is to start with the thiophene ring, which is then functionalized with a sulfonamide group. The triazole moiety is introduced through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

Biological Studies: Investigated for its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action for 5-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions, potentially inhibiting enzymes that require these ions for activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes[3][3].

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other sulfonamide derivatives and heterocyclic systems. Below is a comparative analysis based on available evidence:

2.1. 5-Chloro-N-[4,4,4-trifluoro-1-hydroxy-3-(trifluoromethyl)butan-2-yl]thiophene-2-sulfonamide

- Source : Metabolite listed in TMIC’s metabolite database ().

- Key Differences :

- The substituent on the sulfonamide nitrogen is a trifluoro/hydroxybutan-2-yl group instead of the triazole-containing alkyl chain.

- The trifluoromethyl and hydroxy groups increase hydrophilicity and metabolic stability compared to the triazole-methyl substituent in the target compound.

- Implications :

2.2. 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (Compound 2w)

- Source : Synthesis described in Molecules (2015) ().

- Key Differences: Contains a dimethylaminonaphthalene sulfonamide moiety, which is bulkier and more lipophilic than the thiophene sulfonamide core. Incorporates a pyrazole-carboxamide group absent in the target compound.

- Implications: The naphthalene sulfonamide may enhance fluorescence properties, useful in imaging applications.

2.3. Thiazol-5-ylmethyl Carbamate Derivatives

- Source : Pharmacopeial Forum (2017) ().

- Key Differences :

- Replace the triazole with a thiazole ring and include hydroperoxypropan-2-yl groups.

- Feature ureido and carbamate linkages instead of a sulfonamide.

- Hydroperoxy groups may confer oxidative instability, limiting their utility in long-term applications .

Comparative Data Table

Research Findings and Implications

- Triazole vs. Thiazole/Pyrazole : The triazole group in the target compound provides a balance of hydrogen-bonding capacity and metabolic stability, outperforming thiazole derivatives in oxidative environments .

- Sulfonamide Utility : Sulfonamide derivatives are privileged scaffolds in medicinal chemistry; the target compound’s structure aligns with inhibitors of carbonic anhydrase or tyrosine kinases, though specific target data is unavailable in the provided evidence .

Biological Activity

5-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity. Its molecular formula is , and it includes a thiophene ring, a sulfonamide group, and a triazole moiety.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as inhibitors of carbonic anhydrases (CAs), which are crucial for various physiological processes.

- Antimicrobial Activity : The presence of the triazole ring suggests potential antifungal and antibacterial properties, as triazoles are known to inhibit fungal cytochrome P450 enzymes.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.6 | Apoptosis induction |

| HeLa | 3.4 | Cell cycle arrest |

| A549 | 4.8 | Inhibition of proliferation |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells.

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been investigated. The following table summarizes its activity against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

These results indicate that the compound exhibits moderate antimicrobial activity, particularly against fungal strains.

Case Studies

- Study on Anticancer Effects : A recent study explored the effects of this compound on MCF-7 breast cancer cells. The results demonstrated that treatment with the compound resulted in significant cell death through apoptosis, as evidenced by flow cytometry analysis showing increased Annexin V staining.

- Evaluation of Antimicrobial Properties : Another study assessed the antimicrobial effects against clinical isolates of Staphylococcus aureus. The compound showed a synergistic effect when combined with standard antibiotics, suggesting potential for use in combination therapies.

Structure-Activity Relationship (SAR)

The biological activity of 5-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide can be influenced by various structural modifications:

- Chlorine Substitution : The presence of chlorine enhances lipophilicity, improving membrane permeability.

- Triazole Moiety : Essential for antifungal activity; modifications can lead to increased potency.

Q & A

Q. What are the key synthetic steps for preparing this compound?

The synthesis involves multi-step organic reactions:

- Step 1 : Chlorination of thiophene-2-carboxylic acid to form 5-chlorothiophene-2-carboxylic acid.

- Step 2 : Coupling with a triazole-containing intermediate (e.g., via Cu-catalyzed azide-alkyne cycloaddition).

- Step 3 : Sulfonamide formation using sulfonyl chlorides and amines under anhydrous conditions. Critical Reagents: mCPBA (oxidation), hydrazine hydrate (reduction), aprotic solvents (DMF, acetone) .

Q. Which spectroscopic techniques are used to confirm its structure?

- NMR (1H/13C) : Assigns proton environments (e.g., thiophene CH at δ 6.8–7.2 ppm) and carbon backbone.

- IR Spectroscopy : Identifies sulfonamide (S=O stretch ~1350 cm⁻¹) and triazole (C=N stretch ~1600 cm⁻¹).

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z 356.8 [M+H]⁺).

- X-ray Crystallography (for analogs): Resolves stereochemistry in related triazole-thiophene hybrids .

Q. What are the common side reactions during synthesis?

- Oxidation of Thiophene : Forms sulfones/sulfoxides if oxidizing agents (e.g., mCPBA) are poorly controlled.

- Triazole Ring Opening : Occurs under strongly acidic/basic conditions. Mitigation: Use inert atmospheres (N₂/Ar) and monitor pH/temperature .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonamide coupling step?

- Solvent Optimization : DMF improves solubility vs. acetone, which may reduce byproducts.

- Catalysts : DMAP (4-dimethylaminopyridine) enhances nucleophilic substitution efficiency.

- Temperature : 50–60°C balances reaction rate and decomposition risks (yields ~75–85%) .

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-Response Analysis : Test across concentrations (e.g., 1–100 µM) to identify non-linear effects.

- Cellular vs. Enzymatic Assays : Compare target inhibition (e.g., kinase assays) with cytotoxicity (MTT assays) to distinguish specific activity from off-target effects.

- Structural Analog Comparison : Benchmark against triazole-sulfonamide hybrids with known mechanisms .

Q. How can computational methods predict its pharmacokinetic properties?

- Molecular Dynamics (MD) : Simulates membrane permeability (logP ~2.8) and binding to serum proteins.

- Docking Studies : Models interactions with targets (e.g., carbonic anhydrase IX) using AutoDock Vina.

- ADMET Prediction : SwissADME estimates moderate hepatic clearance and low hERG inhibition risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.